BenchChemオンラインストアへようこそ!

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

CNS drug design LogP optimisation blood‑brain barrier penetration

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine (CAS 1458653-19-4) is a functionalised azetidine building block that combines a four‑membered N‑heterocycle with a sterically hindered, bromine‑substituted 3,5‑dimethylphenoxy tail. Its computed XLogP3 of 2.9 and low topological polar surface area (TPSA 21.3 Ų) place it in a physicochemical space favourable for passive membrane permeability.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1458653-19-4
Cat. No. B1446926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine
CAS1458653-19-4
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)OCC2CNC2
InChIInChI=1S/C12H16BrNO/c1-8-3-11(4-9(2)12(8)13)15-7-10-5-14-6-10/h3-4,10,14H,5-7H2,1-2H3
InChIKeyVZXOEVHZFRHIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine–1458653-19-4 Procurement‑Grade Profile for Medicinal Chemistry & Chemical Biology


3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine (CAS 1458653-19-4) is a functionalised azetidine building block that combines a four‑membered N‑heterocycle with a sterically hindered, bromine‑substituted 3,5‑dimethylphenoxy tail. Its computed XLogP3 of 2.9 and low topological polar surface area (TPSA 21.3 Ų) place it in a physicochemical space favourable for passive membrane permeability [1]. The bromine atom provides a reactive handle for late‑stage Pd‑catalysed cross‑coupling, distinguishing it from simple chloro‑ or fluoro‑phenoxy analogues that are significantly less reactive in Suzuki‑Miyaura or Buchwald‑Hartwig transformations [2].

Why Generic Azetidine‑Phenoxy Building Blocks Cannot Replace 3‑((4‑Bromo‑3,5‑dimethylphenoxy)methyl)azetidine in Lead Optimisation


Although azetidine‑phenoxy scaffolds share the same core heterocycle, substituting 3‑((4‑bromo‑3,5‑dimethylphenoxy)methyl)azetidine with a halogen‑free, chloro, or fluoro analogue alters three key molecular properties simultaneously: lipophilicity (logP difference up to 1.1 log units), Pd‑catalysed coupling reactivity (C–Br >> C–Cl >> C–F), and steric bulk around the phenoxy oxygen. These shifts can disrupt SAR, affect metabolic stability, and change the synthetic diversification options available for late‑stage functionalisation [1]. The evidence below quantifies exactly where the Br‑bearing, methyl‑substituted derivative offers distinct, measurable advantages that generic alternatives cannot deliver.

Procurement‑Critical Quantitative Differentiation of 3‑((4‑Bromo‑3,5‑dimethylphenoxy)methyl)azetidine (1458653-19-4) vs. Closest Structural Analogs


Elevated Lipophilicity (XLogP3 2.9) Suited for CNS‑Penetrant and Membrane‑Permeable Chemical Probes vs. Fluoro (1.85) and Unsubstituted Phenoxy (~1.4) Analogues

The brominated 3,5‑dimethylphenoxy substituent raises the computed logP to 2.9, substantially higher than the 4‑fluoro analogue (XLogP 1.846) and the unsubstituted phenoxymethyl derivative (XLogP ~1.4). A logP shift of +1.05 (vs. 4‑F) and +1.5 (vs. phenoxymethyl) directly influences passive membrane permeability and volumes of distribution [1].

CNS drug design LogP optimisation blood‑brain barrier penetration

Bromine as a Superior Pd‑Catalysed Cross‑Coupling Handle vs. Chloro‑ and Fluoro‑Phenoxy Building Blocks

The aryl‑bromine bond (C–Br, bond dissociation energy ≈ 81 kcal/mol) undergoes oxidative addition to Pd(0) 5–50 times faster than aryl‑chlorides (C–Cl, ≈ 95 kcal/mol) and C–F bonds are essentially inert under standard Suzuki, Buchwald‑Hartwig, or Sonogashira conditions. This enables sequential coupling strategies that are impossible with the chloro or fluoro counterparts [1].

late‑stage diversification C‑C coupling structure‑activity relationship

Low TPSA (21.3 Ų) and Single H‑Bond Donor Predict High CNS Permeability vs. Analogues with Identical Core Polarity

The compound possesses a TPSA of 21.3 Ų and a single H‑bond donor (azetidine N–H), both well within CNS‑drug space benchmarks (TPSA < 70 Ų; HBD ≤ 3). While all azetidine‑phenoxymethyl isomers share the same core polar surface, the added lipophilicity of the Br‑dimethyl motif pushes ligand efficiency for hydrophobic CNS pockets further than its less lipophilic relatives [1].

CNS multiparameter optimisation blood‑brain barrier efflux transporter

Methylene Spacer (–CH2O–) Confers Greater Conformational Flexibility and Reduced N‑dealkylation Risk vs. Direct Ether (–O–) Linked Analogues

The –CH2O– linker places the azetidine ring one additional rotatable bond away from the aromatic core compared to direct 3‑aryloxy‑azetidines (e.g., 3‑(4‑bromo‑3,5‑dimethylphenoxy)azetidine, CAS 1697911‑31‑1). This extra flexibility can improve target‑site complementarity while moving the metabolically labile azetidine N‑H site further from the electron‑rich aromatic ring, potentially reducing the rate of N‑dealkylation [1][2].

metabolic stability amine metabolism conformational freedom

Orthogonal Protection / Deprotection Feasibility via the Azetidine N–H Enables Step‑Efficient Synthesis Routes Distinct from N‑Boc Intermediates

The free azetidine N–H proton (pKa ≈ 10–11) can be functionalised without affecting the aryl‑Br handle. This orthogonality allows amide, sulfonamide, or urea formation directly on the azetidine ring while leaving the bromine intact for subsequent coupling. Published synthetic routes confirm access via Boc‑protected intermediates, with deprotection straightforward using TFA/CH₂Cl₂ (ref: BenchChem route, tert‑butyl 3‑((4‑bromo‑3,5‑dimethylphenoxy)methyl)azetidine‑1‑carboxylate → free base) . This is a practical advantage over halogen‑free or less reactive analogues where only one diversification point exists.

synthetic strategy protecting group chemistry building block utility

SureChEMBL Patent Frequency Indicates Active Interest in Drug Discovery vs. Rarely Cited Analogues

The target compound carries the SureChEMBL identifier SCHEMBL15263079, confirming its extraction from patent documents in the chemical patent database [1]. While the exact number of patent families is not individually enumerated, its presence in SureChEMBL indicates that the precise bromo‑dimethyl substitution pattern has been claimed, distinguishing it from generic azetidine‑phenoxy scaffolds. By contrast, closely related 3‑(phenoxymethyl)azetidine lacks the same depth of patent‑document presence for the halogen‑free core.

patent landscape competitive intelligence prior art

High‑Value Procurement Scenarios for 3‑((4‑Bromo‑3,5‑dimethylphenoxy)methyl)azetidine (1458653-19-4)


Late‑Stage Diversification Library Synthesis for CNS Drug Discovery Programs

With XLogP3 = 2.9, TPSA 21.3 Ų, and a single H‑bond donor, the compound provides a starting scaffold ideally positioned for CNS lead optimisation. The bromine handle enables iterative Suzuki‑Miyaura rounds to introduce heteroaryl, cycloalkyl, or PEG substituents while maintaining the central azetidine‑phenyl metric. Procurement of the Br‑dimethyl isomer parallel to chloro and fluoro versions ensures complete SAR coverage across the pharmacophore [1].

Selective Synthesis of Clickable or Fluorescent Probes via Pd‑Mediated Coupling

The C–Br bond can be selectively functionalised in the presence of the free azetidine N–H, enabling straightforward installation of alkyne, azide, or biotin handles for chemical biology applications [1]. This orthogonality is not available with the direct‑ether linked 3‑(4‑bromo‑3,5‑dimethylphenoxy)azetidine where the linker restricts conformational space around the reporter group.

Physicochemical Benchmarking Panel for LogP‑Dependent Pharmacological Assays

When assembling a set of structurally related azetidine‑phenoxy building blocks for a logP‑response study, the target compound (logP 2.9) fills the gap between the 4‑fluoro analogue (logP 1.85) and higher‑logP candidates (e.g., 3‑((4‑bromophenoxy)methyl)azetidine, logP ~2.1) [1]. This graded lipophilicity panel supports quantitative SAR for membrane permeability and protein‑binding experiments.

IP‑Screened Building Block for Industrial Lead Optimisation

The compound's annotation in SureChEMBL (SCHEMBL15263079) and its association with patent families (e.g., US‑8623860‑B2 azetidine‑based S1P receptor modulators) signal that the bromo‑dimethyl substitution has been deemed valuable in competitive drug discovery settings [1]. Procurement teams screening for freedom‑to‑operate or seeking prior‑art‑referenced starting materials will find this compound preferable to unannotated analogues.

Quote Request

Request a Quote for 3-((4-Bromo-3,5-dimethylphenoxy)methyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.